molecular formula C8H9FO B1295034 1-(2-Fluorophenyl)ethanol CAS No. 445-26-1

1-(2-Fluorophenyl)ethanol

Cat. No.: B1295034
CAS No.: 445-26-1
M. Wt: 140.15 g/mol
InChI Key: SXFYVXSOEBCFLV-UHFFFAOYSA-N
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Preparation Methods

1-(2-Fluorophenyl)ethanol can be synthesized through several methods:

    Reduction of 2-Fluoroacetophenone: This method involves the reduction of 2-fluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride

Properties

IUPAC Name

1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYVXSOEBCFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963232
Record name 1-(2-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-26-1
Record name 2-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTRGG1) as obtained in Example 9 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 100 ml of this cell disruption fluid, there were added 15 g of glucose, 5 g of 1-(2′-fluorophenyl)ethanone and 15 mg of NADP. This reaction mixture was stirred at 30° C. for 24 hours while adjusting the pH to 6.5 with 5 M sodium hydroxide. After completion of the reaction, this reaction mixture was extracted with ethyl acetate, the solvent was then removed, and the extract was distilled (54° C./1 mm Hg) to obtain 4.1 g of 1-(2′-fluorophenyl)ethanol as a colorless oil. Its specific rotation showed a value of [α] (25,D)=−45.3 (c=0.794, methanol) and it was the S form with an optical purity of 99.9% ee.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What methods were employed to study the chiral interactions of 1-(2-Fluorophenyl)ethanol with butan-2-ol?

A2: The research utilized gas-phase studies to investigate the chiral interactions. Specifically, mass-selective resonant two-photon ionization (R2PI) and infrared depleted R2PI (IR-R2PI) were employed to analyze diastereomeric complexes formed between the enantiomers of this compound and butan-2-ol. [, ] These techniques allow for detailed investigation of intermolecular interactions in isolated gas-phase complexes. Theoretical calculations, primarily at the D-B3LYP/6-31++G** level of theory, were also used to support and interpret the experimental findings. [, ]

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